1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
CAS No.: 2090994-89-9
Cat. No.: VC7641614
Molecular Formula: C9H11F3N2O2
Molecular Weight: 236.194
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2090994-89-9 |
|---|---|
| Molecular Formula | C9H11F3N2O2 |
| Molecular Weight | 236.194 |
| IUPAC Name | 2-(2-methylpropyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C9H11F3N2O2/c1-5(2)4-14-6(8(15)16)3-7(13-14)9(10,11)12/h3,5H,4H2,1-2H3,(H,15,16) |
| Standard InChI Key | TYZZMASKLUMDJW-UHFFFAOYSA-N |
| SMILES | CC(C)CN1C(=CC(=N1)C(F)(F)F)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure centers on a pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms. Key substituents include:
-
Isobutyl group (C4H9) at position 1, contributing to lipophilicity.
-
Trifluoromethyl group (CF3) at position 3, enhancing metabolic stability and electron-withdrawing effects.
-
Carboxylic acid (COOH) at position 5, enabling hydrogen bonding and salt formation.
The molecular formula is C₉H₁₁F₃N₂O₂, with a molecular weight of 236.19 g/mol .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| IUPAC Name | 1-Isobutyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid |
| CAS No. | 2090994-89-9 |
| SMILES | CC(C)CN1C(=C(C(=N1)C(F)(F)F))C(=O)O |
| InChI Key | ZLMHJBKEXGSUCI-UHFFFAOYSA-N |
| Physical State | White solid |
Physicochemical Characteristics
-
Lipophilicity: The trifluoromethyl and isobutyl groups increase logP (predicted ~2.1), favoring membrane permeability but reducing aqueous solubility.
-
Acidity: The carboxylic acid (pKa ~3–4) allows deprotonation under physiological conditions, enhancing solubility in basic media.
-
Thermal Stability: Pyrazole derivatives typically exhibit melting points above 150°C, though exact data for this compound are unspecified .
Synthetic Routes and Optimization
General Synthesis Strategies
Pyrazole derivatives are commonly synthesized via cyclocondensation reactions. For this compound, a plausible route involves:
-
Cyclization: Reacting a 1,3-diketone with isobutyl hydrazine to form the pyrazole core.
-
Trifluoromethylation: Introducing the CF3 group via radical trifluoromethylation or nucleophilic substitution.
-
Carboxylation: Oxidizing a methyl or hydroxymethyl group at position 5 to a carboxylic acid.
Challenges in Synthesis
-
Regioselectivity: Ensuring correct substituent positioning during cyclization.
-
Functional Group Compatibility: The CF3 group’s strong electron-withdrawing nature may necessitate mild reaction conditions to avoid decomposition.
Industrial-Scale Production
While detailed industrial methods are undisclosed, continuous flow chemistry could enhance yield and purity by optimizing parameters like residence time and temperature.
| Application | Mechanism | Target Organism |
|---|---|---|
| Antibacterial | Membrane disruption | Staphylococcus aureus |
| Antifungal | Ergosterol biosynthesis inhibition | Candida albicans |
| Anti-inflammatory | COX-2 inhibition | Mammalian cells |
Future Research Directions
Structural Modifications
-
Amide Derivatives: Converting the carboxylic acid to amides may improve blood-brain barrier penetration.
-
Metal Complexation: Explore coordination chemistry for catalytic applications.
Pharmacokinetic Studies
-
ADME Profiling: Assess absorption, distribution, metabolism, and excretion in model organisms.
-
Toxicity Screening: Evaluate hepatotoxicity and genotoxicity in vitro.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume